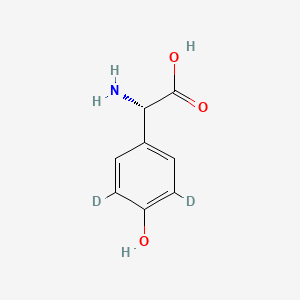

2-(4-Hydroxyphenyl)-L-glycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1/i3D,4D |

InChI Key |

LJCWONGJFPCTTL-IUNUUPJVSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-(4-Hydroxyphenyl)-L-glycine-d2 (CAS: 1213379-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-L-glycine-d2 is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] As a stable isotope-labeled compound, its primary application lies in its use as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices during drug development and metabolic studies.[1][2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug candidates, making such labeled compounds valuable tools in pharmaceutical research.[1][2][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1213379-02-2 | [1][3][5] |

| Molecular Formula | C₈H₇D₂NO₃ | [1][3][5] |

| Molecular Weight | 169.17 g/mol | [1][3][5] |

| SMILES | OC(--INVALID-LINK--N)=O | [1][3] |

Synthesis

A representative synthesis of the L-enantiomer is described as follows:

Protocol: Synthesis of L-2-(4-hydroxyphenyl)glycine [6]

-

A mixture of DL-2-(4-hydroxyphenyl)glycine and d-3-bromo-2-oxo-10-bornanesulfonic acid is prepared in hot 99% ethanol (B145695) and subsequently filtered.

-

The filtrate is concentrated under reduced pressure.

-

Chloroform (B151607) is added to the concentrated solution, followed by seeding with an authentic specimen of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.

-

The solution is allowed to stand at room temperature for 2 hours to facilitate precipitation.

-

The resulting crystals are collected by filtration, washed with a mixture of ethanol and chloroform, and dried under reduced pressure.

-

Recrystallization from a mixture of ethanol and chloroform is performed to yield the pure solvate of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.

To synthesize the d2-labeled compound, one would need to employ deuterated precursors in a suitable synthetic scheme.

Analytical Methodologies

The purity and identity of this compound are typically assessed using chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of related compounds like N-(4-Hydroxyphenyl)glycine.[7]

Protocol: Representative HPLC Analysis [7]

-

Column: Reverse-phase C18 column with low silanol (B1196071) activity.

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water with an acid modifier such as phosphoric acid. For mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid.

-

Detection: UV or Mass Spectrometry.

The following diagram illustrates a general workflow for the quality control analysis of a stable isotope-labeled compound like this compound.

Caption: General workflow for the quality control analysis of this compound.

Applications in Drug Development

The primary utility of this compound is as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies. When a drug candidate is administered, the deuterated standard is co-administered or added to biological samples (e.g., plasma, urine) at a known concentration. Due to its nearly identical chemical properties to the non-labeled drug, it behaves similarly during sample extraction and analysis but is distinguishable by its mass in a mass spectrometer. This allows for accurate quantification of the drug candidate, correcting for any sample loss during processing.

The following diagram illustrates the use of a stable isotope-labeled compound as an internal standard in a typical pharmacokinetic study.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Potential Biological Relevance and Signaling Pathways

While this compound is primarily used as an analytical standard, its non-deuterated parent molecule is a non-proteinogenic amino acid.[8][9] Such amino acids can sometimes interact with biological systems. For instance, the parent compound, 4-hydroxyphenylglycine, is a crucial component of certain peptide antibiotics like vancomycin.[10]

There is no direct evidence linking 2-(4-Hydroxyphenyl)-L-glycine to specific signaling pathways. However, as an amino acid derivative, it could hypothetically interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), or be transported into cells via amino acid transporters. Such an interaction could, in theory, initiate a signaling cascade. For example, dopamine (B1211576) receptors like the D2 receptor are GPCRs that modulate adenylyl cyclase activity upon ligand binding.[11]

The following diagram represents a hypothetical signaling pathway that could be initiated by a ligand binding to a GPCR. This is a generalized representation and is not based on experimental data for this compound.

Caption: Hypothetical GPCR signaling pathway for an amino acid derivative ligand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(4-Hydroxyphenyl)-L-glycine-d2_product_DataBase_PeptideDB [peptidedb.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. This compound-产品信息-Felix [felixbio.cn]

- 6. prepchem.com [prepchem.com]

- 7. N-(4-Hydroxyphenyl)glycine | 122-87-2 | Benchchem [benchchem.com]

- 8. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Deuterated 2-(4-Hydroxyphenyl)-L-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated 2-(4-hydroxyphenyl)-L-glycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its incorporation into complex molecules, such as the glycopeptide antibiotic vancomycin (B549263), makes it a crucial component for studying drug mechanisms and improving therapeutic properties. This document outlines synthetic strategies, detailed experimental protocols, and relevant biosynthetic pathways.

Introduction

2-(4-hydroxyphenyl)-L-glycine (HPG) is a key structural component of vancomycin-class antibiotics.[1][2] The selective incorporation of deuterium (B1214612) into HPG can offer several advantages, including:

-

Enhanced Pharmacokinetic Properties: Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes and increasing the drug's half-life.

-

Mechanistic Studies: Deuterium-labeled compounds serve as valuable probes in metabolic and pharmacokinetic studies, allowing for precise tracking and quantification.

-

Spectroscopic Analysis: Isotopically labeled amino acids are instrumental in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for detailed structural and functional studies of proteins and peptides.[3]

This guide focuses on two primary strategies for the synthesis of deuterated 2-(4-hydroxyphenyl)-L-glycine: direct hydrogen-deuterium (H/D) exchange on the pre-formed amino acid and a multi-step synthesis commencing with a deuterated precursor.

Synthetic Strategies and Experimental Protocols

Two viable pathways for the synthesis of deuterated 2-(4-hydroxyphenyl)-L-glycine are presented below.

Strategy 1: Direct Catalytic H/D Exchange of 2-(4-Hydroxyphenyl)-L-glycine

This approach involves the direct exchange of hydrogen atoms on the aromatic ring of 2-(4-hydroxyphenyl)-L-glycine with deuterium from a deuterium source, typically deuterium oxide (D₂O), facilitated by a metal catalyst.

Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of aromatic amino acids.[3][4]

-

Preparation: In a high-pressure reaction vessel, add 2-(4-hydroxyphenyl)-L-glycine (1.0 g, 5.98 mmol) and 10% Platinum on Carbon (Pt/C) catalyst (10% w/w, 0.1 g).

-

Deuterium Source: Add deuterium oxide (D₂O, 20 mL) to the vessel.

-

Reaction Conditions: Seal the vessel and heat to 150-200°C with continuous stirring for 24-48 hours. The optimal temperature and time may require adjustment to maximize deuteration and minimize decomposition.

-

Work-up: After cooling to room temperature, the catalyst is removed by filtration through Celite. The filtrate is then evaporated under reduced pressure to yield the crude deuterated product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as D₂O/ethanol, to yield deuterated 2-(4-hydroxyphenyl)-L-glycine.

Expected Outcome: This method is expected to yield 2-(4-hydroxyphenyl-2,3,5,6-d₄)-L-glycine with high isotopic purity. The α-hydrogen may also undergo some exchange.

Strategy 2: Synthesis from Deuterated Phenol (B47542)

This strategy involves the initial deuteration of phenol, followed by its use in a synthetic route to construct the target amino acid.

Step 1: Deuteration of Phenol

Experimental Protocol: Acid-Catalyzed Deuteration of Phenol

This protocol is based on the High Temperature/Dilute Acid (HTDA) method.[5]

-

Reaction Mixture: In a sealed reaction vessel, combine phenol (10.0 g, 106 mmol) with a solution of deuterated sulfuric acid (D₂SO₄) in D₂O (10% v/v, 50 mL).

-

Reaction Conditions: Heat the mixture to 250°C for 24 hours.

-

Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., Na₂CO₃). The deuterated phenol is then extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous MgSO₄, and the solvent removed under reduced pressure.

-

Purification: The resulting phenol-d₆ can be purified by distillation.

Step 2: Synthesis of Deuterated 2-(4-Hydroxyphenyl)-L-glycine

The synthesis from deuterated phenol can proceed via a multi-step process involving the introduction of the glycine (B1666218) moiety. One common method is the Strecker synthesis or a variation thereof. A more direct approach involves the reaction of deuterated phenol with glyoxylic acid and an ammonia (B1221849) source.

Experimental Protocol: Synthesis from Phenol-d₅, Glyoxylic Acid, and Sulfamic Acid

-

Reaction Setup: In a reaction flask, dissolve phenol-d₅ (9.9 g, 0.1 mol) and glyoxylic acid (7.4 g, 0.1 mol) in water (100 mL).

-

Addition of Amino Group Donor: Add sulfamic acid (9.7 g, 0.1 mol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product. The precipitate is then filtered, washed with cold water, and dried to yield deuterated 2-(4-hydroxyphenyl)-L-glycine. Further purification can be achieved by recrystallization.

Quantitative Data

The following tables summarize typical quantitative data for the deuteration of relevant compounds based on the literature.

Table 1: Isotopic Purity from Catalytic H/D Exchange of Aromatic Amino Acids

| Amino Acid | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) | Reference |

| Tyrosine | Pt/C | D₂O | 140-170 | 24 | >90 | [6] |

| Phenylalanine | Pt/C | D₂O | 200 | 24 | ~80 | [6] |

Table 2: Deuteration Levels of Phenol using the HTDA Method

| Position | Deuterium Incorporation | Reference |

| Ortho/Para | High | [5] |

| Meta | Moderate | [5] |

| Hydroxyl | Complete | [5] |

Biosynthetic Pathway of 2-(4-Hydroxyphenyl)-L-glycine

2-(4-hydroxyphenyl)-L-glycine is a non-proteinogenic amino acid synthesized from the shikimic acid pathway.[1][2] It is a crucial precursor in the biosynthesis of vancomycin-group antibiotics. The following diagram illustrates its formation and subsequent incorporation into the vancomycin backbone.

References

- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

Physicochemical Properties of Isotope-Labeled Hydroxyphenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of hydroxyphenylglycine, with a special focus on the implications of isotopic labeling. While experimental data on isotope-labeled variants is scarce, this document compiles the available data for the unlabeled compound and offers detailed experimental protocols for the characterization of its labeled analogues. Isotope-labeled compounds are crucial tools in drug development, particularly for metabolism, pharmacokinetic, and mechanistic studies.[1][2] Understanding their fundamental physicochemical properties is essential for their effective application.

Introduction to Isotope-Labeled Hydroxyphenylglycine

Hydroxyphenylglycine, particularly 4-hydroxyphenylglycine, is a non-proteogenic amino acid that serves as a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[3][4] Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding heavier, non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a different mass, allowing it to be traced and distinguished in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][5] It is generally accepted that this subtle change in mass does not significantly alter the fundamental physicochemical properties of the molecule.[5]

Data Presentation: Physicochemical Properties

Table 1: Solubility and Partition Coefficient of 4-Hydroxyphenylglycine

| Property | Value | Solvent/System | Method | Source |

| Water Solubility | 7.44 mg/mL | Water | ALOGPS (Computed) | [6] |

| Solubility | Slightly soluble | Water (Heated, Sonicated) | Experimental | [3][7] |

| Solubility | Very slightly soluble | DMSO (Heated) | Experimental | [3][7] |

| Solubility | Insoluble | Ether | Experimental | [3] |

| logP | -2.4 | Octanol-Water | ALOGPS (Computed) | [6] |

| logP | -1.8 | Octanol-Water | ChemAxon (Computed) | [6] |

| logP | -2.1 | Octanol-Water | XLogP3 (Computed) | [8] |

Table 2: Acid Dissociation Constant (pKa) of 4-Hydroxyphenylglycine

| Property | Value | Method | Source |

| pKa (Strongest Acidic) | 1.74 | ChemAxon (Computed) | [6][9] |

| pKa (Strongest Basic) | 8.57 | ChemAxon (Computed) | [6][9] |

| pKa | 2.15 ± 0.10 | Predicted | [3][7] |

Table 3: Melting Point of 4-Hydroxyphenylglycine

| Compound Form | Melting Point (°C) | Notes | Source |

| DL-4-Hydroxyphenylglycine | 229-230 | [3][7][8] | |

| D-4-Hydroxyphenylglycine | 240 | Decomposition | [3][10] |

| N-(4-Hydroxyphenyl)glycine | 244 | Decomposition | [11][12] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of isotope-labeled hydroxyphenylglycine. These protocols are based on standard laboratory procedures.

Determination of Aqueous Solubility

This protocol describes a standard shake-flask method for determining the aqueous solubility of an amino acid.

Materials:

-

Isotope-labeled hydroxyphenylglycine

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the isotope-labeled hydroxyphenylglycine to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, take samples to monitor when the concentration of the dissolved compound becomes constant.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solids.

-

Quantify the concentration of the dissolved isotope-labeled hydroxyphenylglycine in the filtrate using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound to determine the concentration of the saturated solution.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of the Octanol-Water Partition Coefficient (logP)

This protocol outlines the shake-flask method for determining the logP value, a measure of a compound's lipophilicity.[1][2]

Materials:

-

Isotope-labeled hydroxyphenylglycine

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water together for 24 hours and then allowing the phases to separate.

-

Accurately weigh a small amount of the isotope-labeled hydroxyphenylglycine and dissolve it in either the water-saturated n-octanol or the octanol-saturated water, depending on its expected solubility.

-

Add a known volume of this solution to a separatory funnel.

-

Add a known volume of the other pre-saturated solvent to the separatory funnel. The volume ratio is typically adjusted based on the expected logP value.

-

Shake the funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of the Acid Dissociation Constant (pKa)

This protocol describes the potentiometric titration method for pKa determination.[13][14]

Materials:

-

Isotope-labeled hydroxyphenylglycine

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of the isotope-labeled hydroxyphenylglycine and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

For an acidic pKa, titrate the solution with the standardized NaOH solution, adding small, precise volumes.

-

For a basic pKa, first, add an excess of standardized HCl to protonate the basic group, and then titrate with the standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH versus the volume of titrant added.

-

The pKa value is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid or base has been neutralized. This corresponds to the inflection point in the first derivative of the titration curve.[15]

Determination of the Melting Point

This protocol details the use of a capillary melting point apparatus.[16][17][18]

Materials:

-

Isotope-labeled hydroxyphenylglycine (in a dry, powdered form)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the sample of isotope-labeled hydroxyphenylglycine is completely dry and finely powdered.

-

Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and tap it gently to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[17]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[17]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The melting point is reported as this temperature range.

Stability Studies

This protocol provides a general framework for an accelerated stability study.[19][20]

Materials:

-

Isotope-labeled hydroxyphenylglycine

-

Stability chambers with controlled temperature and humidity

-

Suitable containers for the sample

-

HPLC system for purity and degradation product analysis

Procedure:

-

Place accurately weighed samples of the isotope-labeled hydroxyphenylglycine into suitable, sealed containers.

-

Store the containers in stability chambers under accelerated conditions (e.g., 40 °C / 75% relative humidity).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.

-

Analyze the sample for purity and the presence of any degradation products using a validated, stability-indicating HPLC method.

-

Compare the results to the initial sample (time 0) to assess the stability of the compound under the tested conditions.

-

Forced degradation studies can also be performed by exposing the compound to more extreme conditions (e.g., strong acid, strong base, oxidation, light) to identify potential degradation pathways.[20]

Mandatory Visualization

The following diagrams illustrate key workflows in the study of isotope-labeled hydroxyphenylglycine.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cas 938-97-6,DL-4-HYDROXYPHENYLGLYCINE | lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973) [hmdb.ca]

- 10. 4-Hydroxy- D -phenylglycine = 98 22818-40-2 [sigmaaldrich.com]

- 11. N-(4-ヒドロキシフェニル)グリシン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. nsmn1.uh.edu [nsmn1.uh.edu]

- 17. jk-sci.com [jk-sci.com]

- 18. westlab.com [westlab.com]

- 19. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 20. Accelerated stability and forced degradation [alphalyse.com]

2-(4-Hydroxyphenyl)-L-glycine-d2 molecular weight and formula

A Technical Guide to 2-(4-Hydroxyphenyl)-L-glycine-d2

This document provides a comprehensive overview of the chemical properties, applications, and relevant experimental workflows for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Data

This compound is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] The incorporation of stable heavy isotopes is primarily for use as tracers in quantitative analysis.[1][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1][2][3]

| Property | Data | Citations |

| Molecular Weight | 169.17 g/mol | [1][2][3] |

| Chemical Formula | C₈H₇D₂NO₃ | [1][2][3] |

| CAS Number | 1213379-02-2 | [1][2] |

Primary Applications

Due to its isotopic labeling, the primary applications of this compound are in analytical chemistry:

-

Internal Standard: It serves as an ideal internal standard for quantitative analysis of 2-(4-Hydroxyphenyl)-L-glycine in biological matrices using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Tracer Studies: It can be used as a tracer to study the metabolic fate and pharmacokinetic profiles of 2-(4-Hydroxyphenyl)-L-glycine and related compounds.[1]

Experimental Protocols

While specific synthesis protocols for the deuterated compound are proprietary, the following sections detail relevant methodologies for the non-deuterated parent compound and the application of the deuterated standard in quantitative analysis.

Reference Synthesis of Non-Deuterated 2-(4-Hydroxyphenyl)glycine

This protocol describes a method for synthesizing the non-labeled parent compound, 2-(4-hydroxyphenyl)glycine.

-

Formation of N-carbamoyl-2-(4-hydroxyphenyl)glycine:

-

An initial reaction mixture is prepared and centrifuged. The resulting supernatant is lyophilized (freeze-dried).[4]

-

The residue is extracted with ethanol (B145695).[4]

-

After filtering insoluble materials, ethyl acetate (B1210297) is added to the ethanol solution (2:1 weight ratio of ethyl acetate to ethanol).[4]

-

Approximately 1.5 equivalents of dicyclohexylamine (B1670486) are added, leading to the precipitation of the dicyclohexylamine salt of N-carbamoyl-2-(4-hydroxyphenyl)glycine.[4]

-

-

Conversion to 2-(4-hydroxyphenyl)glycine:

-

The white precipitate is isolated and reacted with 1.1 equivalents of sodium nitrite (B80452) in an aqueous medium.[4]

-

The reaction is conducted under acidic conditions using hydrochloric acid at room temperature for one hour.[4]

-

-

Purification:

-

The reaction mixture is passed through a column containing a strongly acidic cation exchange resin (e.g., Amberlite IR-120B, H-type) to adsorb the final product.[4]

-

The product is then eluted from the resin using 1.5 N ammonium (B1175870) hydroxide (B78521) (NH₄OH).[4]

-

Crystalline 2-(4-hydroxyphenyl)glycine is isolated by concentrating the eluate under reduced pressure.[4]

-

Use as an Internal Standard in LC-MS/MS Quantitative Analysis

This protocol outlines a typical workflow for using this compound as an internal standard (IS) to quantify the non-labeled analyte in a sample (e.g., plasma).

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (2-(4-Hydroxyphenyl)-L-glycine) at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of the internal standard (this compound) at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Curve and Quality Control Samples:

-

Generate a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of the analyte.

-

Add a fixed concentration of the internal standard (IS) to each calibration standard.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the unknown sample, add the same fixed amount of the internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) or solid-phase extraction) to remove interferences.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and QC samples onto an appropriate Liquid Chromatography (LC) column (e.g., C18) for separation.

-

Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Define specific MRM transitions (precursor ion → product ion) for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Visualizations

The following diagrams illustrate the workflows described in the protocols section.

Caption: Workflow for the synthesis of 2-(4-hydroxyphenyl)glycine.

Caption: Workflow for quantitative analysis using an internal standard (IS).

References

Stability and Storage of 2-(4-Hydroxyphenyl)-L-glycine-d2: A Technical Guide

Disclaimer: Publicly available, in-depth stability and storage data specifically for 2-(4-Hydroxyphenyl)-L-glycine-d2 is limited. This guide is based on the known properties of its non-deuterated analog, 2-(4-Hydroxyphenyl)-L-glycine, and established best practices for the handling and storage of deuterated compounds.

Introduction

2-(4-Hydroxyphenyl)-L-glycine is a non-proteinogenic amino acid that serves as a crucial component in the synthesis of various pharmaceuticals, including β-lactam antibiotics.[1] Its deuterated analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical methods. The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage.[2] Maintaining the chemical and isotopic integrity of this compound is paramount for its intended applications. This guide provides a comprehensive overview of recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage and Handling

To ensure the long-term stability and isotopic purity of this compound, the following storage and handling procedures are recommended:

-

Temperature: For long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 2-8°C is generally sufficient.[2] The non-deuterated analog is typically stored in a dry, cool, and well-ventilated place.[3][4]

-

Atmosphere: Deuterated compounds, particularly those with exchangeable protons, are susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[2][5] Therefore, it is critical to handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[2][6]

-

Light: The compound should be protected from light to prevent photolytic degradation.[5] Storage in amber vials or in the dark is recommended.[5]

-

Containers: Use tightly sealed containers to prevent exposure to moisture and air.[4][5] For high-purity standards, single-use ampoules are ideal for minimizing the risk of contamination.[2][5] All glassware should be thoroughly dried before use.

Potential Degradation Pathways

The chemical structure of 2-(4-Hydroxyphenyl)-L-glycine suggests several potential degradation pathways that could affect its stability:

-

Oxidation: The phenol (B47542) group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. Glycine residues in peptides are also known to be susceptible to oxidation, leading to the formation of radicals that can destabilize the molecule.[7]

-

Decarboxylation: Like many amino acids, 2-(4-Hydroxyphenyl)-L-glycine can undergo decarboxylation, especially at elevated temperatures, leading to the loss of carbon dioxide and the formation of the corresponding amine.

-

Deamination: The amino group can be lost through deamination reactions, particularly under certain pH and temperature conditions.

-

Dimerization and Polymerization: Under certain conditions, amino acids can undergo self-condensation to form dimers (diketopiperazines) and larger polymers.

Stability Testing and Analytical Methods

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound.

4.1. Experimental Protocols

A typical stability study involves subjecting the compound to a range of environmental conditions and monitoring its purity and degradation over time.

Forced Degradation Study Protocol:

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC.

Long-Term and Accelerated Stability Study Protocol:

-

Objective: To determine the shelf-life of the compound under recommended and accelerated storage conditions.

-

Methodology:

-

Store samples of the compound under the following conditions:

-

Long-Term: 2-8°C/ambient humidity.

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

-

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyze for purity and degradation products.

4.2. Analytical Method

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and stability of pharmaceutical compounds and is suitable for 2-(4-Hydroxyphenyl)-L-glycine.[1]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., 280 nm).

-

Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The quantitative data from stability studies should be summarized in a clear and organized manner to facilitate analysis and comparison.

Table 1: Example Stability Data Summary for this compound

| Storage Condition | Time Point (Months) | Purity (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |

| 2-8°C | 0 | 99.8 | <0.05 | <0.05 | 0.2 |

| 3 | 99.7 | 0.05 | <0.05 | 0.3 | |

| 6 | 99.7 | 0.06 | 0.05 | 0.3 | |

| 12 | 99.6 | 0.08 | 0.06 | 0.4 | |

| 25°C/60% RH | 0 | 99.8 | <0.05 | <0.05 | 0.2 |

| 3 | 99.5 | 0.1 | 0.08 | 0.5 | |

| 6 | 99.2 | 0.2 | 0.15 | 0.8 | |

| 40°C/75% RH | 0 | 99.8 | <0.05 | <0.05 | 0.2 |

| 3 | 98.9 | 0.4 | 0.2 | 1.1 | |

| 6 | 98.0 | 0.8 | 0.5 | 2.0 |

Visualizations

Diagram 1: General Workflow for Stability Assessment

Caption: A generalized workflow for conducting a stability study of a pharmaceutical compound.

Diagram 2: Factors Influencing Stability

Caption: Key environmental factors and their influence on the potential degradation pathways of the compound.

References

The Biological Nexus of 2-(4-hydroxyphenyl)glycine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-(4-hydroxyphenyl)glycine (HPG), a non-proteinogenic amino acid integral to the structure of vital glycopeptide antibiotics. The document elucidates the biosynthetic pathway of HPG, detailing the enzymatic reactions and metabolic intermediates. Furthermore, it explores the emerging role of HPG derivatives in cell signaling, particularly as ligands for the orphan G protein-coupled receptor GPR88. While the catabolism of HPG in mammalian systems remains largely uncharted, this guide presents available data and discusses the compound's classification within the human exposome. Detailed experimental protocols for the study of HPG and its related enzymes are provided, alongside quantitative data to support further research and development in this area.

Introduction

2-(4-hydroxyphenyl)glycine (HPG) is an aromatic, non-proteinogenic alpha-amino acid.[1][2] Its biological importance stems primarily from its role as a key structural component of glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin.[3][4] In these complex natural products, HPG residues are crucial for the unique three-dimensional structure that enables their potent antimicrobial activity.[4] HPG exists in both D- and L-enantiomeric forms, both of which are found in various bioactive compounds.[3] Beyond its structural role in antibiotics, recent research has highlighted the potential for HPG derivatives to act as signaling molecules, opening new avenues for therapeutic exploration. This guide will delve into the known biological roles of HPG and its metabolites, from its biosynthesis to its interactions with cellular signaling pathways.

Biosynthesis of 2-(4-hydroxyphenyl)glycine

The biosynthesis of L-HPG is best characterized in bacteria and originates from the shikimic acid pathway, a common route for the synthesis of aromatic amino acids. The pathway branches off from the intermediate prephenate and involves a series of four enzymatic steps to produce L-HPG.[3][4]

The key metabolites in this pathway are:

-

Prephenate: A key intermediate in the shikimic acid pathway.

-

4-Hydroxyphenylpyruvate (HPP): Formed from the aromatization of prephenate.

-

4-Hydroxymandelate (B1240059) (HMA): A central intermediate synthesized from HPP.[5]

-

4-Hydroxybenzoylformate (4-HBF): The immediate keto-acid precursor to HPG.

-

L-2-(4-hydroxyphenyl)glycine (L-HPG): The final amino acid product.

The enzymatic cascade is as follows:

-

Prephenate Dehydrogenase (PDH): This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate.

-

4-Hydroxymandelate Synthase (HmaS): An iron-dependent dioxygenase that converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[6]

-

4-Hydroxymandelate Oxidase (Hmo): A flavin-dependent oxidase that catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.[7]

-

4-Hydroxyphenylglycine Transaminase (HpgT): This enzyme facilitates the final step, a transamination reaction that converts 4-hydroxybenzoylformate to L-HPG, often utilizing L-tyrosine as the amino donor.[4]

Biosynthetic pathway of L-2-(4-hydroxyphenyl)glycine.

Metabolism and Catabolism

While the biosynthesis of HPG in microorganisms is well-documented, its metabolic fate, particularly in mammals, is less clear. HPG is not considered a naturally occurring metabolite in humans and is categorized as part of the "exposome," meaning its presence in the body is due to external exposure, such as through diet or medication.[2][8]

There is limited information on specific catabolic pathways for HPG in mammals. General amino acid degradation pathways may be involved, but dedicated enzymes for HPG breakdown have not been identified.[9] In some bacteria, such as Pseudomonas putida, 4-hydroxymandelate oxidase is involved in the degradation of mandelate, a structurally related compound.[10] This suggests that similar enzymatic degradation of HPG metabolites could occur in certain microorganisms. The primary routes of glycine (B1666218) degradation in mammals are the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate (B1226380) by D-amino acid oxidase.[9] It is plausible that HPG, as a glycine derivative, could be a substrate for similar enzymatic systems, though this has not been definitively established.

Biological Roles and Signaling Pathways

Structural Component of Glycopeptide Antibiotics

The most well-established biological role of HPG is as a building block for glycopeptide antibiotics like vancomycin.[3] The rigid, cross-linked peptide backbone of these antibiotics, which is essential for their mechanism of action (inhibition of bacterial cell wall synthesis), is formed in part by HPG residues.[4]

GPR88 Signaling

Recent pharmacological studies have identified derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol as agonists for the orphan G protein-coupled receptor 88 (GPR88).[11] GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric conditions.[12]

GPR88 couples to Gαi/o proteins.[12][13] Agonist binding to GPR88 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This signaling cascade modulates neuronal excitability and has been shown to influence the signaling of other GPCRs, such as opioid receptors.[14]

GPR88 signaling cascade initiated by an HPG derivative agonist.

Potential Role in Neurotransmission

Given its structural similarity to glycine, a major neurotransmitter, there is speculation that HPG or its metabolites could interact with glycine or NMDA receptors. Glycine itself has a dual role in the central nervous system, acting as an inhibitory neurotransmitter by binding to strychnine-sensitive glycine receptors and as a co-agonist at NMDA receptors, where it potentiates excitatory neurotransmission.[15][16] To date, there is no direct evidence to confirm that HPG binds to or modulates these receptors. However, the potential for such interactions remains an area of interest for future research.

Quantitative Data

Quantitative data on the enzyme kinetics of HPG biosynthesis and the potency of its derivatives are crucial for understanding its biological activity and for drug development.

Table 1: Enzyme Kinetic Parameters for HPG Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| Hydroxymandelate Synthase (HmaS) | 4-Hydroxyphenylpyruvate | 59 (Kd) | 0.3 | 5.1 x 103 | Amycolatopsis orientalis | [13] |

| 4-Hydroxymandelate Oxidase (Hmo) | (S)-4-Hydroxymandelate | N/A | N/A | N/A | Amycolatopsis orientalis | Data not available |

| 4-Hydroxyphenylglycine Transaminase (HpgT) | 4-Hydroxybenzoylformate | N/A | N/A | N/A | Amycolatopsis orientalis | Data not available |

N/A: Data not available in the searched literature.

Table 2: In Vitro Potency of a 4-Hydroxyphenylglycinol Derivative as a GPR88 Agonist

| Compound | Assay | EC50 (nM) | Reference |

| Phenylglycinol Derivative (Compound 27) | GPR88 cAMP functional assay | 25 | [12] |

Table 3: Tissue Distribution of HPG and Metabolites

Experimental Protocols

Recombinant Production and Purification of 4-Hydroxymandelate Synthase (HmaS)

This protocol is a general guideline for the expression and purification of recombinant HmaS, which can be adapted based on the specific expression vector and host system used.

Workflow:

Workflow for recombinant HmaS purification.

Detailed Steps:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the HmaS gene, often with an affinity tag (e.g., His-tag) for purification.

-

Culture Growth: Inoculate a small volume of selective media with a single colony and grow overnight. Use this starter culture to inoculate a larger volume of media and grow to an optimal optical density (OD600 of 0.6-0.8).

-

Induction: Induce protein expression by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue to culture for a specified time at a reduced temperature (e.g., 16-20°C) to improve protein solubility.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or a French press.

-

Purification: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Wash the column extensively and elute the protein with a high concentration of an appropriate eluting agent (e.g., imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.

Enzymatic Assay for 4-Hydroxymandelate Oxidase (Hmo)

This assay measures the activity of Hmo by monitoring the production of one of its products.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), FAD, MnCl₂, and the substrate, (S)-4-hydroxymandelate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified Hmo enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction, for example, by adding an acid (e.g., HCl).

-

Product Quantification: Quantify the formation of the product, 4-hydroxybenzoylformate, or the consumption of the substrate, using High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC Quantification of 2-(4-hydroxyphenyl)glycine

This protocol outlines a general method for the quantification of HPG in biological samples.

Workflow:

General workflow for HPLC quantification of HPG.

Detailed Steps:

-

Sample Preparation: For biological samples like plasma or tissue homogenates, deproteinization is necessary. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to pellet the precipitated proteins.

-

Derivatization (Optional but Recommended): As HPG lacks a strong chromophore, pre-column derivatization can significantly enhance detection sensitivity. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the derivatized HPG.

-

-

Quantification: Create a standard curve using known concentrations of HPG. The concentration of HPG in the sample can then be determined by comparing its peak area to the standard curve.

Conclusion and Future Directions

2-(4-hydroxyphenyl)glycine plays a definitive and critical role in the biosynthesis of glycopeptide antibiotics. The enzymatic pathway leading to its formation in bacteria is well-characterized, providing a foundation for synthetic biology approaches to produce novel antibiotics. The discovery of HPG derivatives as agonists for the GPR88 receptor has opened a new chapter in the biological relevance of this amino acid, suggesting its potential as a scaffold for the development of therapeutics targeting neurological and psychiatric disorders.

Significant gaps in our understanding remain, particularly concerning the metabolism and catabolism of HPG in mammals and its potential direct interactions with neurotransmitter systems. Future research should focus on:

-

Elucidating the metabolic fate of HPG in mammalian systems to understand its pharmacokinetics and potential toxicity.

-

Screening HPG and its metabolites for activity at glycine and NMDA receptors to explore its potential role in neurotransmission.

-

Conducting in vivo studies to validate the therapeutic potential of GPR88 agonists derived from HPG for central nervous system disorders.

A deeper understanding of the multifaceted biological roles of 2-(4-hydroxyphenyl)glycine and its metabolites will undoubtedly pave the way for innovative applications in medicine and biotechnology.

References

- 1. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973) [hmdb.ca]

- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]

- 7. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for N-(4-Hydroxyphenyl)glycine (HMDB0255011) [hmdb.ca]

- 9. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EC 1.1.3.19 [iubmb.qmul.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pharmtech.com [pharmtech.com]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for 2-(4-Hydroxyphenyl)-L-glycine-d2

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and drug development, the isotopic purity of deuterated compounds is a critical parameter that can significantly influence pharmacokinetic profiles, metabolic stability, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the methodologies used to determine the isotopic purity of 2-(4-Hydroxyphenyl)-L-glycine-d2, a deuterated analog of a key building block in various bioactive molecules. This document outlines the synthesis, purification, and, most importantly, the analytical techniques employed to quantify its isotopic enrichment, offering a comprehensive resource for scientists working with stable isotope-labeled compounds.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the introduction of deuterium (B1214612) at the α-carbon position. A plausible synthetic route starts from the non-deuterated precursor, 2-(4-Hydroxyphenyl)-L-glycine. The general approach involves a base-catalyzed exchange of the α-proton with deuterium from a deuterium source, such as deuterium oxide (D₂O). Subsequent purification is crucial to remove any unreacted starting material and other impurities.

A general workflow for the synthesis and purification is depicted below:

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-(4-Hydroxyphenyl)-L-glycine in a minimal amount of a suitable base (e.g., sodium hydroxide) in deuterium oxide (D₂O).

-

Deuterium Exchange: Stir the solution at an elevated temperature (e.g., 60-80 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the α-proton with deuterium.

-

Neutralization: Carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated amino acid.

-

Isolation: Collect the precipitate by filtration and wash with cold D₂O.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., D₂O/ethanol) to enhance purity.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Determination of Isotopic Purity

The determination of isotopic purity is a quantitative process to ascertain the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts.[1] High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining isotopic purity.[1] The liquid chromatography step separates the analyte from potential impurities, while the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation of isotopic species.[1]

Experimental Protocol: Isotopic Purity Determination by LC-MS

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).[1] Prepare a series of dilutions to establish a working concentration.

-

Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a gradient elution method to achieve good separation of the analyte peak.

-

Mass Spectrometric Analysis: Direct the eluent from the HPLC to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire full scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of the analyte.

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species.

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

-

The logical workflow for this process is illustrated below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides valuable information about the isotopic enrichment at specific positions within the molecule.[2] In the case of this compound, the disappearance or significant reduction of the signal corresponding to the α-proton in the ¹H NMR spectrum is a direct indicator of successful deuteration.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

-

Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans and a proper relaxation delay to obtain accurate integrals.

-

Data Analysis:

-

Identify the signal corresponding to the α-proton in the spectrum of the non-deuterated standard.

-

Integrate the residual signal of the α-proton in the spectrum of the deuterated sample.

-

Integrate a non-exchangeable proton signal (e.g., aromatic protons) as an internal reference.

-

Calculate the isotopic purity by comparing the integral of the residual α-proton signal to the integral of the reference signal.

-

Data Presentation

The quantitative data obtained from the analytical measurements should be summarized in a clear and concise manner.

Table 1: Representative LC-MS Data for Isotopic Purity of this compound

| Isotopic Species | Expected m/z | Observed Peak Area | Relative Abundance (%) |

| d0 (Unlabeled) | 168.0604 | 1,500 | 1.4 |

| d1 (Mono-deuterated) | 169.0667 | 3,500 | 3.3 |

| d2 (Di-deuterated) | 170.0730 | 100,000 | 95.3 |

| Isotopic Purity (d2) | 95.3% |

Table 2: Representative ¹H NMR Data for Isotopic Purity of this compound

| Proton | Chemical Shift (ppm) | Integral (Non-deuterated) | Integral (Deuterated Sample) | Isotopic Enrichment (%) |

| α-H | ~4.5 | 1.00 | 0.04 | 96.0 |

| Aromatic-H | 6.8 - 7.2 | 4.00 | 4.00 | - |

Conclusion

The determination of the isotopic purity of this compound is a multi-faceted process that requires careful synthesis, purification, and rigorous analytical characterization. The complementary use of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and reliable assessment of isotopic enrichment. The detailed protocols and data presentation formats outlined in this guide offer a robust framework for researchers and scientists to ensure the quality and consistency of their deuterated compounds, which is paramount for the integrity of subsequent research and development activities.

References

Commercial Sourcing and Technical Guide for 2-(4-Hydroxyphenyl)-L-glycine-d2

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the commercial availability of 2-(4-Hydroxyphenyl)-L-glycine-d2, a deuterated analog of the non-proteinogenic amino acid. This compound is of significant interest for use as an internal standard in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commercial Suppliers

Identifying reliable commercial sources for specialized isotopic compounds is paramount. Based on current catalog information, the following suppliers have been identified as potential sources for this compound. It is important to note that while these suppliers list the product, detailed quantitative specifications are typically provided upon direct inquiry.

Table 1: Identified Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | This compound | HY-144359S | 1213379-02-2 | C₈H₇D₂NO₃ | 169.17 | Listed as a deuterium-labeled 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] |

| Felix Chemical | This compound | F743169 | 1213379-02-2 | C₈H₇D₂NO₃ | 169.17 | Described as the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[4] |

Table 2: Key Technical Data (Available Upon Request)

| Supplier | Purity | Isotopic Enrichment | Available Quantities | Price | Certificate of Analysis |

| MedChemExpress | Inquire | Inquire | 1 mg, 5 mg (other sizes may be available) | Inquire | Available |

| Felix Chemical | Inquire | Inquire | Inquire | Inquire | Available |

Experimental Applications and Protocols

The primary application for this compound is as an internal standard in bioanalytical and drug metabolism studies.[1] The incorporation of deuterium (B1214612) atoms results in a mass shift, allowing for its clear differentiation from the endogenous, non-labeled analyte in mass spectrometry-based assays. This is crucial for accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates.

General Experimental Protocol for Quantification using a Deuterated Internal Standard

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Similarly, prepare stock and working solutions of the non-labeled analyte (2-(4-Hydroxyphenyl)-L-glycine).

-

-

Sample Preparation:

-

To an aliquot of the biological sample (e.g., plasma), add a known amount of the this compound internal standard solution.

-

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other matrix components.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This will involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

-

Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for a researcher to source and verify the quality of this compound for research purposes.

Conclusion

This compound is a valuable tool for researchers requiring precise quantification of its non-labeled counterpart. While commercial availability is limited to a few specialized suppliers, the compound can be sourced with proper inquiry. It is essential for researchers to perform their own quality control to verify the identity, purity, and isotopic enrichment of the compound to ensure the integrity of their experimental data. The general protocol and workflow provided in this guide offer a framework for the successful procurement and application of this deuterated internal standard.

References

Metabolic fate of deuterated amino acid tracers

An In-depth Technical Guide to the Metabolic Fate of Deuterated Amino Acid Tracers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated amino acids are indispensable tools in modern life sciences, providing profound insights into complex biological processes.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H), researchers can trace the metabolic journey of amino acids without significantly altering the biological system.[1][2] This isotopic labeling serves as a powerful lens to quantify protein turnover, elucidate complex metabolic networks, and enhance the pharmacokinetic profiles of therapeutic agents.[1][3] This technical guide delves into the core principles, applications, and methodologies underpinning the use of deuterated amino acid tracers, offering a comprehensive resource for professionals in research and drug development.

The fundamental advantage of using stable isotopes like deuterium lies in their safety for human studies, unlike radioactive isotopes.[4] This has opened up a wide range of applications in clinical and metabolic research.[5] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can readily distinguish deuterated molecules from their non-deuterated counterparts based on their mass difference or unique spectroscopic properties.[1][]

Core Principles of Deuterium Labeling

Stable Isotope Tracing

The core principle of a tracer is to introduce a labeled molecule into a system to follow its path and measure the rates of metabolic processes.[4] Deuterated amino acids are chemically almost identical to their natural counterparts and participate in the same biochemical reactions.[] When a deuterated amino acid is introduced, it mixes with the endogenous pool of that amino acid. By measuring the rate of its incorporation into newly synthesized proteins or its conversion into other metabolites, researchers can calculate kinetic rates of these processes in vivo.[1][7]

The Kinetic Isotope Effect (KIE)

A key physicochemical consequence of substituting hydrogen with deuterium is the formation of a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1][8] This difference in bond strength can lead to a slower rate for chemical reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] While this effect is a critical consideration and a tool in itself, particularly in drug development to slow metabolic degradation, for many tracer applications where the label is not at a site of bond cleavage, the biological behavior of the deuterated amino acid is considered identical to the unlabeled version.[1][9]

Key Applications

Quantification of Protein Synthesis and Turnover

A primary application of deuterated amino acid tracers is the measurement of protein synthesis rates in various tissues.[10][11] Skeletal muscle, for instance, is in a constant state of turnover, with synthesis and breakdown rates ranging from 1-2% per day.[11] By administering a deuterated amino acid and subsequently measuring its incorporation into tissue proteins over time, a fractional synthesis rate (FSR) can be determined.

Two main approaches are commonly used:

-

Direct Infusion of Deuterated Amino Acids: Tracers like deuterated phenylalanine or leucine (B10760876) are infused intravenously.[5][12] Muscle biopsies or blood samples are taken at different time points to measure the enrichment of the tracer in the free amino acid pool (precursor) and the protein-bound pool (product).[4][12]

-

Deuterated Water (D₂O) Labeling: Ingestion of heavy water (D₂O) leads to the enrichment of the body's water pool with deuterium.[10] Deuterium atoms are then incorporated into non-essential amino acids, such as alanine (B10760859), primarily through transamination reactions.[11][13] This endogenously synthesized deuterated alanine then serves as a tracer for de novo protein synthesis.[10] The D₂O method is particularly advantageous for measuring protein synthesis rates over longer periods (days to weeks) under free-living conditions.[10][11]

Tracing Metabolic Pathways

Deuterated amino acids are excellent tools for mapping metabolic pathways in vivo and in vitro.[1] By tracking the appearance of the deuterium label in downstream metabolites, researchers can confirm metabolic connections and discover novel pathways.[14]

A classic example is the use of deuterated phenylalanine to study its conversion to tyrosine.[15][16] Early studies using this method provided key evidence for this metabolic link and helped in understanding disorders like phenylketonuria (PKU), where this conversion is impaired.[15] More advanced metabolomics approaches combine stable isotope tracing with high-resolution mass spectrometry to provide a global view of the cellular fate of precursor metabolites, enabling the simultaneous detection and label quantification of hundreds of molecules.[14]

Applications in Drug Development

In pharmaceutical research, deuterated compounds are used to study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of drugs.[8][9] By administering a deuterated version of a drug, its metabolic fate can be tracked with high precision using mass spectrometry.[9] Furthermore, the strategic placement of deuterium at sites of metabolic attack can slow down drug clearance due to the KIE, potentially improving a drug's half-life and efficacy.[1][8]

Methodologies and Experimental Protocols

General Experimental Workflow

The workflow for a metabolic tracer study is a multi-step process that requires careful planning and execution. It begins with the administration of the deuterated tracer, followed by sample collection at specific time points, and concludes with sample processing and analysis to measure isotopic enrichment.

Protocol: In Vivo Muscle Protein Synthesis Measurement with D₂O

This protocol provides a general methodology for measuring long-term muscle protein synthesis rates in humans.[10][11]

-

Baseline Sample Collection: Before tracer administration, collect a baseline blood sample and a muscle biopsy from a relevant muscle (e.g., vastus lateralis).[12]

-

D₂O Administration: Provide an oral priming dose of 70% D₂O to rapidly enrich the body water pool. The volume is calculated based on the subject's body weight. Following the prime, subjects consume daily doses of D₂O to maintain a steady-state enrichment of the body water.[11]

-

Enrichment Monitoring: Collect periodic saliva or blood samples to monitor the body water deuterium enrichment over the study period.

-

Final Sample Collection: At the end of the study period (e.g., after 1-2 weeks), collect a final blood sample and a second muscle biopsy.[10]

-

Sample Processing:

-

Body Water Enrichment: Determine the deuterium enrichment in plasma or saliva water using isotope ratio mass spectrometry (IRMS) or other suitable methods.

-

Muscle Tissue: Homogenize the muscle tissue and hydrolyze the protein fraction to release individual amino acids.[12] Isolate the amino acid of interest, typically alanine.[13]

-

-

Analytical Measurement: Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

-

Calculation: Calculate the fractional synthesis rate (FSR) of muscle protein using the increase in protein-bound alanine enrichment over time and the average body water enrichment as the precursor pool.

Protocol: In Vitro Cell Culture Labeling

This protocol outlines a method for tracing metabolic pathways in cultured cells.[13][18]

-

Cell Culture: Grow cells to the desired confluency in standard culture medium.

-

Medium Exchange: Replace the standard medium with a specially formulated medium containing a known enrichment of a deuterated amino acid (e.g., d8-Valine) or D₂O.[1][13] If using D₂O, ensure it is pre-diluted in the media before applying to cells to ensure complete labeling.[18]

-

Time-Course Sampling: Harvest cells and collect culture media at various time points after introducing the label.

-

Metabolite Extraction: Lyse the cells and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction method).

-

LC-MS/MS Analysis: Analyze the cell extracts and media samples using LC-MS/MS to identify and quantify the enrichment of the tracer and its downstream metabolites.[1]

-

Data Analysis: Use specialized software to analyze the mass isotopomer distribution of metabolites to map the flow of the deuterium label through metabolic pathways.[7][14]

Data Presentation and Analysis

Isotopic Enrichment Measurement

Mass spectrometry is the primary tool for measuring isotopic enrichment.[1] It separates ions based on their mass-to-charge ratio (m/z). A deuterated amino acid will have a higher m/z than its unlabeled counterpart. By comparing the peak intensities of the labeled (m+n, where n is the number of deuterium atoms) and unlabeled (m+0) isotopologues, the enrichment can be precisely calculated.[12]

Table 1: Example Data from an In Vivo Human Muscle Protein Synthesis Study

This table summarizes representative data from a study comparing D₂O and L-[ring-¹³C₆]-phenylalanine tracers for measuring muscle protein synthesis (MPS).[5]

| Tracer Method | Condition | Fractional Synthesis Rate (%·h⁻¹) (Mean ± SEM) |

| L-[ring-¹³C₆]-Phenylalanine | Basal (Postabsorptive) | 0.065 ± 0.004 |

| Stimulated (Postprandial) | 0.089 ± 0.006 | |

| Deuterium Oxide (D₂O) | Basal (Postabsorptive) | 0.050 ± 0.007 |

| Stimulated (Postprandial) | 0.088 ± 0.008 |

Data adapted from Wilkinson et al. (2017). The study demonstrated that the D₂O method could detect acute changes in MPS, yielding results comparable to the traditional amino acid tracer technique.[5]

Signaling and Metabolic Pathways

Visualizing the metabolic fate of tracers is essential for understanding the underlying biology.

Deuterium Incorporation from D₂O into Alanine: Deuterium from the body's water pool is incorporated into the non-essential amino acid alanine via the enzyme alanine aminotransferase (ALT), which catalyzes the reversible transamination between pyruvate (B1213749) and glutamate.

Metabolic Fate of Deuterated Phenylalanine: Deuterated phenylalanine can be used for protein synthesis or hydroxylated by the enzyme phenylalanine hydroxylase to form deuterated tyrosine, which can then also be incorporated into proteins.

Conclusion

Deuterated amino acid tracers are a robust and versatile technology with far-reaching implications for metabolic research, clinical science, and drug development.[1] From quantifying protein synthesis in response to nutrition and exercise to mapping complex metabolic networks and improving drug design, these stable isotope methods provide unparalleled quantitative insights into dynamic biological systems.[9][10] As analytical instrumentation continues to advance in sensitivity and resolution, the application of deuterated tracers is set to expand, further deepening our understanding of human health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. ckisotopes.com [ckisotopes.com]

- 5. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 11. Assessing Muscle Protein Synthesis Rates In Vivo in Humans: The Deuterated Water (2H2O) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]